Aluminium clofibrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminium clofibrate is a chemical compound that has been extensively used in scientific research. It is a derivative of clofibrate, which is a lipid-lowering agent. Aluminium clofibrate has been used as a tool to study the biochemical and physiological effects of lipid-lowering agents.

Applications De Recherche Scientifique

1. Additive Manufacturing

Aluminium alloys, including variants like aluminium clofibrate, are gaining attention in additive manufacturing (AM) technologies like selective laser melting (SLM). These alloys are favored in high-value applications due to their light-weighting and increased functionality. The manufacturing process, however, faces challenges due to defects arising from the laser-melting process, but recent advancements are addressing these issues, thus enhancing its application in advanced componentry (Aboulkhair et al., 2019).

2. Plasmonic Nanostructures

Aluminium, including its compounds like aluminium clofibrate, is used in plasmonic nanostructures. Its unique properties enable access to short-wavelength regions of the spectrum and compatibility with CMOS technology, making it suitable for sustainable, low-cost plasmonic materials. These nanostructures find applications in various fields due to their ability to manipulate light on a nanoscale (Knight et al., 2012).

3. Energy and Hydrogen Storage

Aluminium hydride, a compound related to aluminium clofibrate, has been researched extensively as a hydrogen and energy storage material. Due to its high energy density, it is considered for applications like rocket fuel, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The synthesis and regeneration of aluminium hydride are critical areas of ongoing research (Graetz et al., 2011).

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of aluminium, including compounds like aluminium clofibrate, in NMR spectroscopy has been substantial. (27)Al NMR techniques provide valuable information about the local environment of aluminium in various materials. This technique is particularly useful in materials science for studying aluminium-based materials like zeolites and metal-organic frameworks (Haouas et al., 2016).

Propriétés

Numéro CAS |

14613-01-5 |

|---|---|

Nom du produit |

Aluminium clofibrate |

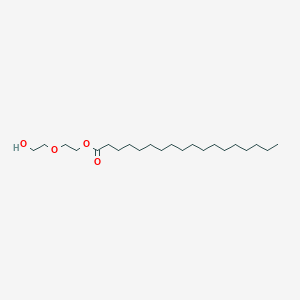

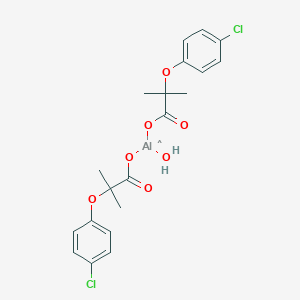

Formule moléculaire |

C20H22AlCl2O7 |

Poids moléculaire |

472.3 g/mol |

InChI |

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2 |

Clé InChI |

RSMSFENOAKAUJU-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |

SMILES canonique |

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |

Autres numéros CAS |

24818-79-9 |

Synonymes |

alfibrate alufibrate aluminum bis(alpha-para-chlorophenoxy)isobutyrate Atherolip |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)

![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)